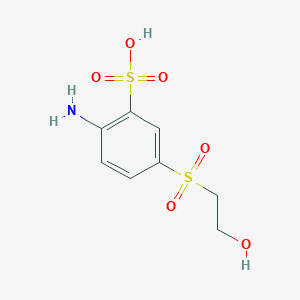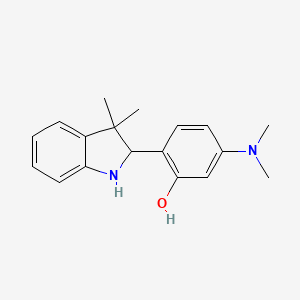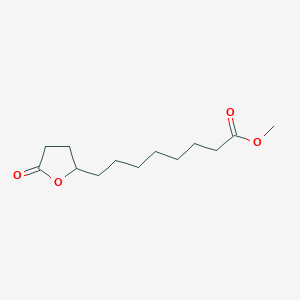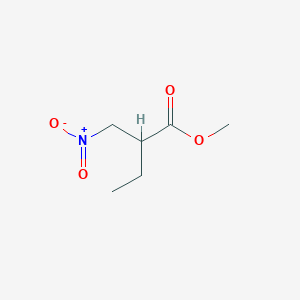
Butanoic acid, 2-(nitromethyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 2-(nitromethyl)-, methyl ester is an organic compound with the molecular formula C6H11NO4 It is a derivative of butanoic acid, where the hydrogen atom at the second position is replaced by a nitromethyl group, and the carboxylic acid group is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-(nitromethyl)-, methyl ester typically involves the esterification of butanoic acid derivatives with methanol in the presence of an acid catalyst. One common method is the Fischer esterification, where butanoic acid, 2-(nitromethyl)- is reacted with methanol in the presence of concentrated sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2-(nitromethyl)-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield butanoic acid, 2-(nitromethyl)- and methanol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The nitromethyl group can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis is carried out using dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Hydrolysis: Butanoic acid, 2-(nitromethyl)- and methanol.
Reduction: Butanoic acid, 2-(aminomethyl)-, methyl ester.
Substitution: Various substituted butanoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Butanoic acid, 2-(nitromethyl)-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential as a prodrug or its derivatives as therapeutic agents is ongoing.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of butanoic acid, 2-(nitromethyl)-, methyl ester involves its interaction with various molecular targets. The nitromethyl group can undergo biotransformation to form reactive intermediates that interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to specific biological effects. The ester group can also be hydrolyzed by esterases, releasing the active butanoic acid derivative.
Comparison with Similar Compounds
Butanoic acid, 2-(nitromethyl)-, methyl ester can be compared with other similar compounds such as:
Butanoic acid, 2-methyl-, methyl ester: This compound lacks the nitromethyl group and has different chemical reactivity and applications.
Butanoic acid, 2-(aminomethyl)-, methyl ester: This is the reduced form of the nitromethyl ester and has distinct biological activities.
Butanoic acid, 2-(hydroxymethyl)-, methyl ester: This compound has a hydroxymethyl group instead of a nitromethyl group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its nitromethyl group, which imparts specific reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
63819-91-0 |
|---|---|
Molecular Formula |
C6H11NO4 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
methyl 2-(nitromethyl)butanoate |
InChI |
InChI=1S/C6H11NO4/c1-3-5(4-7(9)10)6(8)11-2/h5H,3-4H2,1-2H3 |
InChI Key |
XVHXDYYTFGOQHT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(4-Nitrophenyl)-3-oxoprop-1-en-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14496156.png)
![1-Ethyl-2-[(3-ethyl-2(3H)-benzoselenazolylidene)methyl]-6-methylquinolinium iodide](/img/structure/B14496158.png)

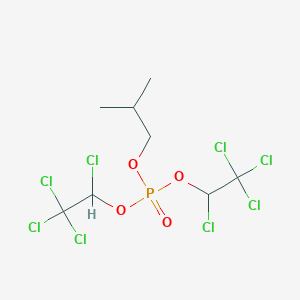
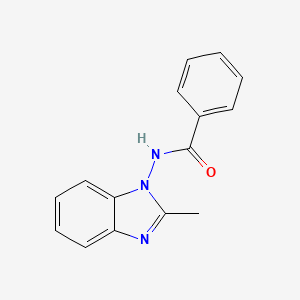
![2-[4-(2-Methylpropoxy)phenyl]acetamide;hydrochloride](/img/structure/B14496180.png)
![3-Methyl-1,4-diphenyl-4,5-dihydro-1H-thieno[2,3-c]pyrazole](/img/structure/B14496183.png)


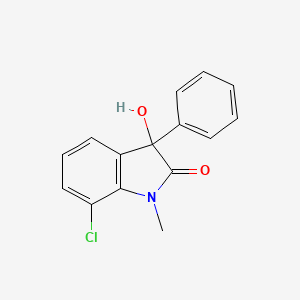
![2-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-4-(methylsulfanyl)benzene](/img/structure/B14496207.png)
